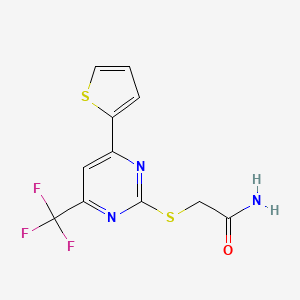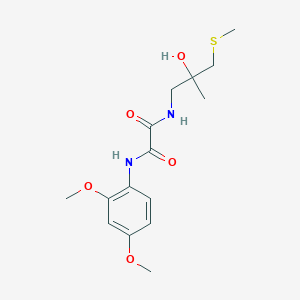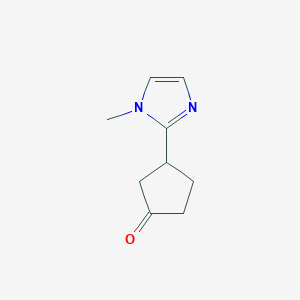![molecular formula C18H21N5OS B2525844 N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898486-88-9](/img/structure/B2525844.png)
N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is a derivative of 2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological systems, given the presence of a triazole ring, a sulfanyl group, and an acetamide moiety.
Synthesis Analysis
The synthesis of related 2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives typically involves multi-step reactions starting from basic precursors such as benzoic acid, which is converted into various intermediates before reacting with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH) to yield the target compounds . The synthesis is confirmed by spectral characterization techniques such as EI-MS, IR, and 1H-NMR, ensuring the correct structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, and compared with ab initio calculations using density functional theory (DFT) . The optimized geometry often shows a non-planar structure between different aromatic rings, and the presence of substituents like a chlorine atom can significantly affect the geometry and electronic properties of the molecule. Natural bond orbital (NBO) analysis can reveal the presence of strong hydrogen bonding interactions, which are crucial for the stability of the molecule .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically inferred from their molecular structure. For instance, the crystal structures of similar compounds show that the molecules have a folded conformation, with the aromatic rings inclined at specific angles, which can influence their physical properties such as solubility and crystallinity . The presence of hydrogen bonding can also affect their melting points and boiling points. The chemical properties, such as reactivity and stability, can be deduced from the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Antimicrobial Agents : Studies have focused on synthesizing derivatives with triazole and acetamide groups to assess their antimicrobial and antifungal effectiveness. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been tested against various microbial strains, showing potential as broad-spectrum antimicrobial agents (Fadda et al., 2017).
Antitumor Activities
- Antitumor Potential : Some studies have synthesized novel derivatives to explore their antitumor activities. Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been evaluated against L1210, CHO, and HL60 cell lines, indicating significant potential for cancer treatment (Guo-qiang Hu et al., 2008).
Antiviral Activities
- Synthesis and Antiviral Assessment : The creation of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their evaluation against viruses like human adenovirus type 5 and ECHO-9 virus have shown that some derivatives can significantly reduce viral replication (Wujec et al., 2011).
Insecticidal Activities
- Insecticidal Properties : Innovative heterocycles incorporating a thiadiazole moiety, synthesized from compounds similar to the one , have demonstrated efficacy against pests like the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest control (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-8-16-20-21-18(23(16)22-11-6-7-12-22)25-13-17(24)19-15-10-5-4-9-14(15)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABLCJQLDZRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)

![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)


![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)
![7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)
![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)